N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide
Description
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a cyclohexylsulfamoyl group, and a phenoxy group attached to an acetamide backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-24(16-18-8-4-2-5-9-18)22(25)17-28-20-12-14-21(15-13-20)29(26,27)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,23H,3,6-7,10-11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHPMLWEMWZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Preparation of 4-(cyclohexylsulfamoyl)phenol: This intermediate is synthesized by reacting cyclohexylamine with 4-nitrophenol, followed by sulfonation.
Formation of the phenoxyacetamide: The 4-(cyclohexylsulfamoyl)phenol is then reacted with chloroacetic acid to form the phenoxyacetamide intermediate.
Benzylation and Methylation: The final step involves the benzylation of the phenoxyacetamide intermediate using benzyl chloride and subsequent methylation using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide can be compared with other similar compounds such as:
N-benzyl-2-[4-(cyclohexylamino)sulfonyl]phenoxyacetamide: This compound has a similar structure but differs in the substitution pattern on the sulfonamide group.
N,N-dibenzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide: This compound features an additional benzyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
